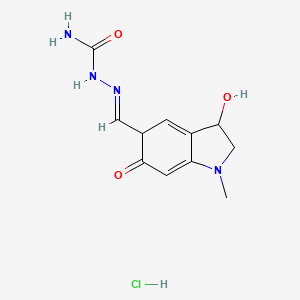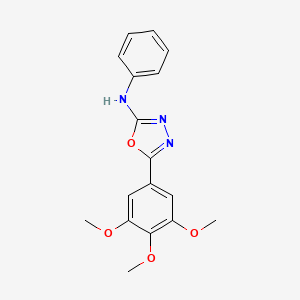
1,3,4-Oxadiazol-2-amine, N-phenyl-5-(3,4,5-trimethoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,4-Oxadiazol-2-amine, N-phenyl-5-(3,4,5-trimethoxyphenyl)- is a heterocyclic compound that features a five-membered ring containing an oxygen atom and two nitrogen atoms. This compound is part of the broader class of 1,3,4-oxadiazoles, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 1,3,4-oxadiazol-2-amine derivatives typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of phosphorus oxychloride (POCl3), followed by basification with potassium hydroxide (KOH) . Another method involves heating the precursor compounds in ethanol with sodium hydroxide and iodine in potassium iodide .
Chemical Reactions Analysis
1,3,4-Oxadiazol-2-amine derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Scientific Research Applications
1,3,4-Oxadiazol-2-amine, N-phenyl-5-(3,4,5-trimethoxyphenyl)- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of agrochemicals and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 1,3,4-oxadiazol-2-amine derivatives involves interaction with specific molecular targets, such as enzymes or receptors. For instance, some derivatives inhibit enzymes like tubulin, which is crucial for cell division, thereby exhibiting anticancer properties . The exact pathways and molecular targets can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
1,3,4-Oxadiazol-2-amine derivatives are compared with other heterocyclic compounds like 1,2,4-oxadiazoles and 1,2,5-oxadiazoles. While all these compounds share a similar core structure, 1,3,4-oxadiazoles are more widely studied due to their broader spectrum of biological activities . Similar compounds include:
- 1,2,4-Oxadiazole
- 1,2,5-Oxadiazole
- 1,2,3-Oxadiazole (less stable and less studied)
Properties
CAS No. |
80987-70-8 |
|---|---|
Molecular Formula |
C17H17N3O4 |
Molecular Weight |
327.33 g/mol |
IUPAC Name |
N-phenyl-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C17H17N3O4/c1-21-13-9-11(10-14(22-2)15(13)23-3)16-19-20-17(24-16)18-12-7-5-4-6-8-12/h4-10H,1-3H3,(H,18,20) |
InChI Key |
FRLCKRUZSFDPBC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


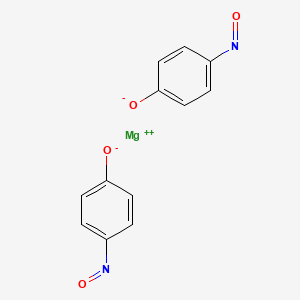

![(10E)-10-[3-(dimethylamino)propylidene]-4H-thieno[2,3-c][1]benzothiepine-8-carbonitrile;oxalic acid](/img/structure/B12715583.png)
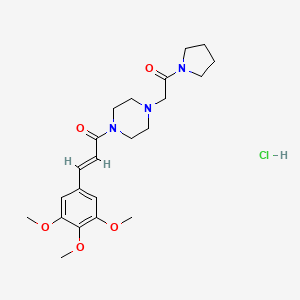
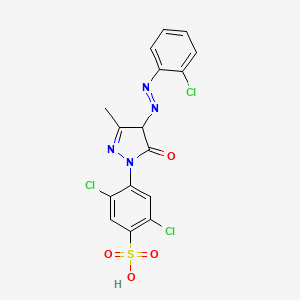
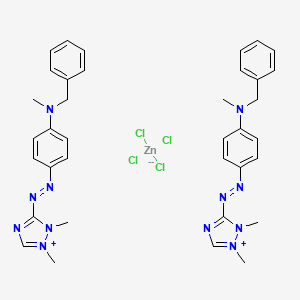


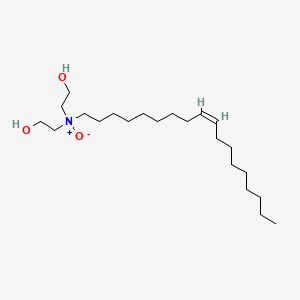
![4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;N'-[2-(diethylamino)ethyl]-4-propan-2-yloxybenzenecarboximidamide](/img/structure/B12715614.png)
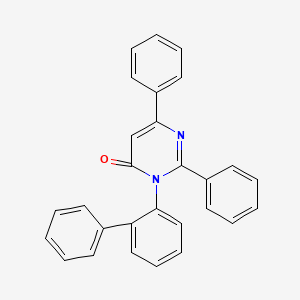
![2-Cyano-2-[3-[[4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-YL)phenyl]amino]-1H-isoindol-1-ylidene]acetamide](/img/structure/B12715634.png)

